Cas no 338406-63-6 (methyl (2E)-3-amino-4-(4-chlorophenyl)but-2-enoate)

Methyl (2E)-3-amino-4-(4-chlorophenyl)but-2-enoate is a chiral β-amino ester derivative featuring a conjugated enoate moiety and a 4-chlorophenyl substituent. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmacologically active molecules due to its bifunctional reactivity (amino and ester groups) and stereochemical control potential. The (2E)-alkene configuration enhances stability while maintaining reactivity in Michael additions or cyclization reactions. The 4-chlorophenyl group contributes to lipophilicity, influencing binding affinity in medicinal chemistry applications. Its structural features make it valuable for constructing heterocycles or as a precursor for β-amino acid derivatives under mild conditions. The methyl ester functionality offers convenient derivatization via hydrolysis or transesterification.
methyl (2E)-3-amino-4-(4-chlorophenyl)but-2-enoate structure
338406-63-6 structure
Product Name:methyl (2E)-3-amino-4-(4-chlorophenyl)but-2-enoate
CAS No:338406-63-6
MF:
MW:
CID:4647111
Update Time:2025-06-30

methyl (2E)-3-amino-4-(4-chlorophenyl)but-2-enoate Chemical and Physical Properties

Names and Identifiers

    • methyl (2E)-3-amino-4-(4-chlorophenyl)but-2-enoate

methyl (2E)-3-amino-4-(4-chlorophenyl)but-2-enoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Apollo Scientific
OR32619-1g
Methyl (2E)-3-amino-4-(4-chlorophenyl)but-2-enoate
338406-63-6 tech
1g
£826.00 2025-02-19
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00883744-1g
Methyl (2E)-3-amino-4-(4-chlorophenyl)but-2-enoate
338406-63-6 90%
1g
¥4193.0 2023-04-07
A2B Chem LLC
AI83585-1mg
Methyl (2e)-3-amino-4-(4-chlorophenyl)but-2-enoate
338406-63-6 >90%
1mg
$202.00 2023-12-30
A2B Chem LLC
AI83585-5mg
Methyl (2e)-3-amino-4-(4-chlorophenyl)but-2-enoate
338406-63-6 >90%
5mg
$215.00 2023-12-30
A2B Chem LLC
AI83585-10mg
Methyl (2e)-3-amino-4-(4-chlorophenyl)but-2-enoate
338406-63-6 >90%
10mg
$241.00 2023-12-30
A2B Chem LLC
AI83585-500mg
Methyl (2e)-3-amino-4-(4-chlorophenyl)but-2-enoate
338406-63-6
500mg
$633.00 2024-04-20
A2B Chem LLC
AI83585-1g
Methyl (2e)-3-amino-4-(4-chlorophenyl)but-2-enoate
338406-63-6
1g
$1225.00 2024-04-20
A2B Chem LLC
AI83585-5g
Methyl (2e)-3-amino-4-(4-chlorophenyl)but-2-enoate
338406-63-6
5g
$4777.00 2024-04-20
1PlusChem
1P00IYE9-500mg
methyl (2E)-3-amino-4-(4-chlorophenyl)but-2-enoate
338406-63-6
500mg
$647.00 2024-05-05
1PlusChem
1P00IYE9-1g
methyl (2E)-3-amino-4-(4-chlorophenyl)but-2-enoate
338406-63-6
1g
$1257.00 2024-05-05

methyl (2E)-3-amino-4-(4-chlorophenyl)but-2-enoate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:338406-63-6)methyl (2E)-3-amino-4-(4-chlorophenyl)but-2-enoate
Order Number:A1225830
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 19:32
Price ($):550
Email:sales@amadischem.com

Additional information on methyl (2E)-3-amino-4-(4-chlorophenyl)but-2-enoate

Chemical Compound CAS No 338406-63-6: Methyl (2E)-3-amino-4-(4-chlorophenyl)but-2-enoate

Methyl (2E)-3-amino-4-(4-chlorophenyl)but-2-enoate, identified by the CAS registry number 338406-63-6, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of α,β-unsaturated esters, which are known for their versatile reactivity and potential applications in drug design. The structure of this compound features a conjugated enone system with an amino group at the β-position and a chlorophenyl substituent at the γ-position. These structural elements contribute to its unique chemical properties and biological activity.

The methyl ester group in this compound plays a crucial role in stabilizing the α,β-unsaturated system, making it more susceptible to Michael addition reactions. This reactivity has been exploited in various synthetic strategies to construct complex molecules with potential therapeutic applications. Recent studies have highlighted the importance of such compounds in the development of anti-inflammatory agents, where the amino group can act as a hydrogen bond donor, enhancing bioavailability and targeting specific inflammatory pathways.

One of the most notable advancements involving methyl (2E)-3-amino-4-(4-chlorophenyl)but-2-enoate is its role as a precursor in the synthesis of bioactive molecules. Researchers have demonstrated that this compound can undergo enantioselective additions to form chiral centers, which are essential for drug efficacy. For instance, its use in the construction of nonsteroidal anti-inflammatory drugs (NSAIDs) has shown promise due to its ability to modulate cyclooxygenase enzymes without causing significant gastrointestinal side effects.

In addition to its synthetic utility, this compound has been studied for its potential as a radioprotective agent. The amino group in its structure has been shown to scavenge free radicals generated during radiation exposure, thereby reducing oxidative damage to cellular components. This property makes it a candidate for further investigation in the development of radioprotective therapies, particularly in oncology settings where radiation therapy is commonly employed.

Recent computational studies have also shed light on the electronic properties of methyl (2E)-3-amino-4-(4-chlorophenyl)but-2-enoate. Quantum mechanical calculations reveal that the conjugated system exhibits significant electron delocalization, which enhances its stability and reactivity. This understanding has facilitated the design of more efficient synthetic routes and has opened new avenues for exploring its applications in materials science.

Furthermore, the presence of the chlorophenyl group introduces additional complexity to this compound's behavior. This substituent not only influences the electronic properties but also contributes to lipophilicity, which is critical for drug absorption and distribution. Studies have shown that analogs with similar structures exhibit varying degrees of bioavailability depending on the nature of their substituents, underscoring the importance of fine-tuning these groups for optimal therapeutic performance.

The amino group in methyl (2E)-3-amino-4-(4-chlorophenyl)but-2-en oate also renders it amenable to various post-synthetic modifications. For example, it can undergo acylation or alkylation reactions to introduce additional functional groups, thereby expanding its chemical diversity and potential applications. This versatility makes it an invaluable building block in combinatorial chemistry and high-throughput screening campaigns.

In conclusion, methyl (2E)-3-amino-4-(4-chlorophenyl)but -2-en oate represents a fascinating example of how structural features can be leveraged to create compounds with diverse functionalities. Its role as a precursor in drug design, combined with its unique reactivity and biological activity, positions it as a key player in contemporary chemical research. As ongoing studies continue to uncover new insights into its properties and applications, this compound is poised to make significant contributions to various fields within science and medicine.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:338406-63-6)methyl (2E)-3-amino-4-(4-chlorophenyl)but-2-enoate
A1225830
Purity:99%
Quantity:1g
Price ($):550
Email